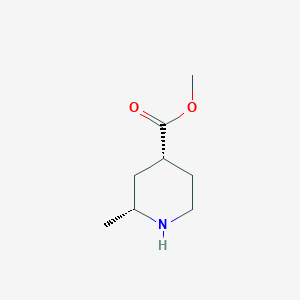

cis-Methyl 2-methylpiperidine-4-carboxylate

説明

Cis-Methyl 2-methylpiperidine-4-carboxylate is a chemical compound that has gained significant interest in scientific research. It is also known as cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride .

Molecular Structure Analysis

The molecular formula of cis-Methyl 2-methylpiperidine-4-carboxylate is C8H16ClNO2. Its InChI code is 1S/C8H15NO2.ClH/c1-6-5-7 (3-4-9-6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 .Physical And Chemical Properties Analysis

The molecular weight of cis-Methyl 2-methylpiperidine-4-carboxylate is 193.67 g/mol . It is a solid at room temperature .科学的研究の応用

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

In another study, a general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether 7 was therefore investigated and was found to give cyclized chiral dihydropyridinone compound 9 as an adduct . This method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids .

-

Synthesis of Natural Alkaloids

- Field: Organic Chemistry

- Application: A general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was investigated and was found to give cyclized chiral dihydropyridinone compound as an adduct . This method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids .

- Method: The process could be accomplished by a vinylogous type Mannich reaction if a functionalized dienolate was employed .

- Results: The chiral 2,3-dihydropyridinone compound from VMR is a versatile intermediate for building a variety of new chiral piperidine compounds .

-

Plant-Plant Signaling

- Field: Plant Biology

- Application: Nicotiana attenuata plants growing in close proximity to damaged sagebrush suffer less herbivory than plants near undamaged sagebrush . Sagebrush constitutively releases methyl jasmonate (MeJA), a compound that when applied directly to N. attenuata, elicits herbivore resistance and the direct defense traits .

- Method: Damage increases the release of volatile MeJA, primarily in the cis epimer .

- Results: It was concluded that volatile MeJA, either trans- or cis-, when applied at levels consistent with those released by sagebrush does not elicit direct defenses in N. attenuata .

-

Building Polyfunctional Piperidines

- Field: Organic Chemistry

- Application: A general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was investigated and was found to give cyclized chiral dihydropyridinone compound as an adduct . This method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids .

- Method: The process could be accomplished by a vinylogous type Mannich reaction if a functionalized dienolate was employed .

- Results: The chiral 2,3-dihydropyridinone compound from VMR is a versatile intermediate for building a variety of new chiral piperidine compounds .

-

Plant-Plant Signaling

- Field: Plant Biology

- Application: Nicotiana attenuata plants growing in close proximity to damaged sagebrush suffer less herbivory than plants near undamaged sagebrush . Sagebrush constitutively releases methyl jasmonate (MeJA), a compound that when applied directly to N. attenuata, elicits herbivore resistance and the direct defense traits .

- Method: Damage increases the release of volatile MeJA, primarily in the cis epimer .

- Results: It was concluded that volatile MeJA, either trans- or cis-, when applied at levels consistent with those released by sagebrush does not elicit direct defenses in N. attenuata .

Safety And Hazards

The safety information for cis-Methyl 2-methylpiperidine-4-carboxylate indicates that it is associated with some hazards. The GHS pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .

特性

IUPAC Name |

methyl (2R,4R)-2-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRCYTXOCDKRRY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Methyl 2-methylpiperidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

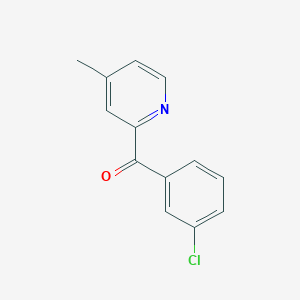

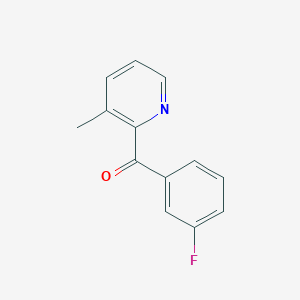

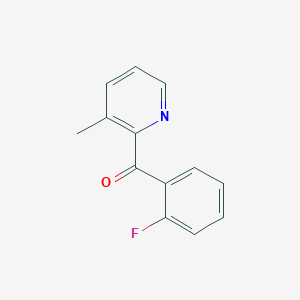

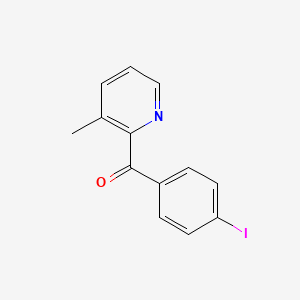

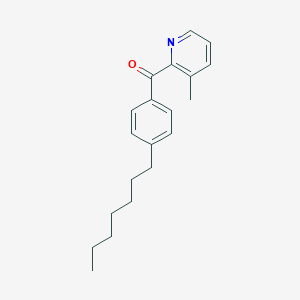

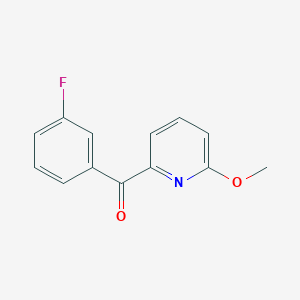

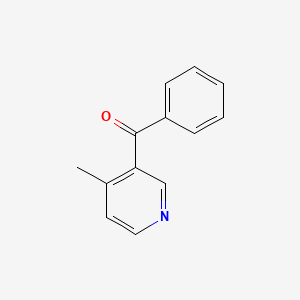

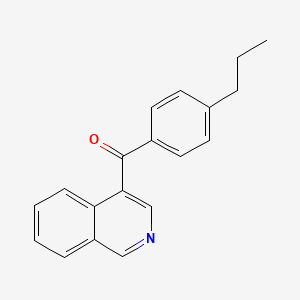

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)